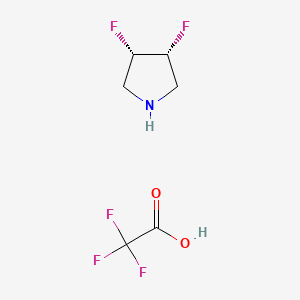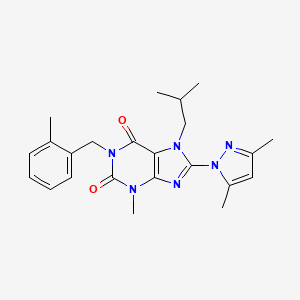![molecular formula C19H15ClN4O B2819693 6-(2-chlorobenzyl)-4-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one CAS No. 955782-04-4](/img/structure/B2819693.png)
6-(2-chlorobenzyl)-4-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound “6-(2-chlorobenzyl)-4-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one” is a complex organic molecule. It contains a pyridazine ring, which is a six-membered ring with two adjacent nitrogen atoms . The molecule also includes a chlorobenzyl group and a phenyl group .
Synthesis Analysis
The synthesis of pyridazine derivatives, such as the one , has been extensively studied. Methods for the synthesis are systematized according to the method to assemble the pyrazolopyridine system .Molecular Structure Analysis
The molecular formula of the compound is C14H14ClNS. It has an average mass of 263.786 Da and a monoisotopic mass of 263.053558 Da .Chemical Reactions Analysis
The compound can be involved in various chemical reactions. For instance, it can participate in Lewis acid-mediated inverse electron demand Diels-Alder reactions .Physical And Chemical Properties Analysis
The compound has a density of 1.3±0.1 g/cm3, a boiling point of 367.3±37.0 °C at 760 mmHg, and a flash point of 175.9±26.5 °C. It has a molar refractivity of 74.4±0.3 cm3. The compound has one hydrogen bond acceptor, no hydrogen bond donors, and two freely rotating bonds .Scientific Research Applications
Synthesis and Molecular Docking
A study by Flefel et al. (2018) reported the synthesis of novel pyridine and fused pyridine derivatives, including pyrazolopyridazine hybrids, which underwent in silico molecular docking screenings. These compounds showed moderate to good binding energies on the target protein, GlcN-6-P synthase, indicating potential biological activity. The study also highlighted their antimicrobial and antioxidant activities, suggesting their relevance in developing new therapeutic agents (Flefel et al., 2018).
Herbicidal Activity
Research by Hilton et al. (1969) on substituted pyridazinone compounds, including those structurally related to 6-(2-chlorobenzyl)-4-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one, demonstrated inhibition of the Hill reaction and photosynthesis in barley. This inhibition is linked to the compounds' phytotoxicity, indicating their potential as herbicides (Hilton et al., 1969).
Pharmacological Potential
A study by Giovannoni et al. (2006) synthesized and evaluated derivatives of pyrazolopyrimidopyridazinone as inhibitors of phosphodiesterase 5 (PDE5), with implications for treating erectile dysfunction. Some compounds exhibited IC50 values in the low nanomolar range, demonstrating high potency and selectivity, which underscores the therapeutic potential of these derivatives in medical applications (Giovannoni et al., 2006).
Dye Synthesis for Textile Applications
Deeb et al. (2014) explored the application of pyridazine derivatives, including those structurally similar to the compound , in dye synthesis for polyester fabrics. These derivatives exhibited a range of hues from orange-yellow to orange-red, demonstrating their potential in the textile industry as disperse dyes (Deeb et al., 2014).
properties
IUPAC Name |
6-[(2-chlorophenyl)methyl]-4-methyl-1-phenylpyrazolo[3,4-d]pyridazin-7-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15ClN4O/c1-13-16-11-21-24(15-8-3-2-4-9-15)18(16)19(25)23(22-13)12-14-7-5-6-10-17(14)20/h2-11H,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQRZGHFWCOEMBP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=O)C2=C1C=NN2C3=CC=CC=C3)CC4=CC=CC=C4Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15ClN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(2-chlorobenzyl)-4-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-benzo[g][1,3]benzothiazol-2-yl-4-methoxybenzamide](/img/structure/B2819610.png)
![N-(2-Chloro-6-methylphenyl)-2-[4-(3-methoxyphenyl)-2-methyl-6-oxopyrimidin-1-yl]acetamide](/img/structure/B2819611.png)
![N-((1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-3-methylbenzamide](/img/structure/B2819612.png)
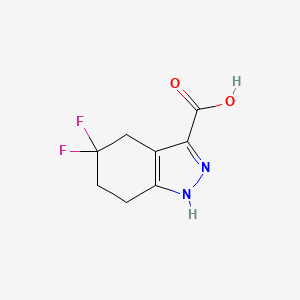


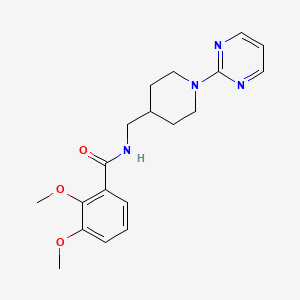
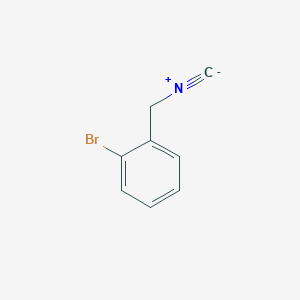

![1,4-Dimethyl-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B2819625.png)
